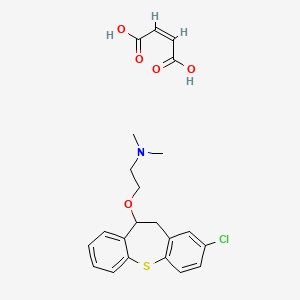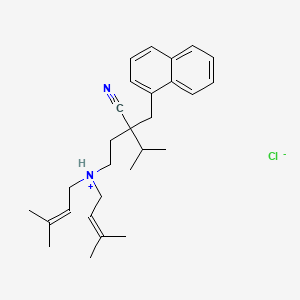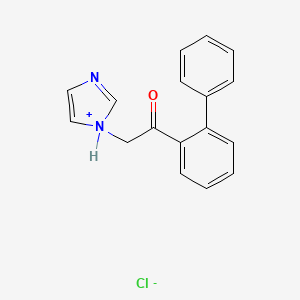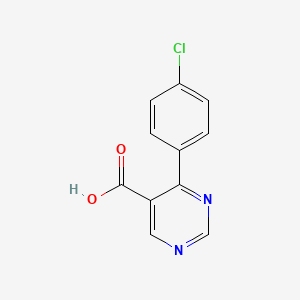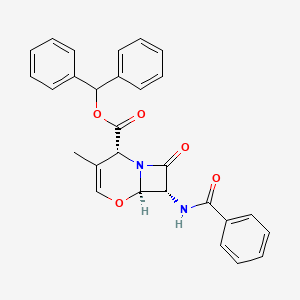
Intermediate 3 of Latamoxef Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Intermediate 3 involves several steps, starting from 6-aminopenicillanic acid. The process includes chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring with 1-methyl-1H-tetrazole-5-thiol . The intermediate is then subjected to Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine .
Industrial Production Methods
Industrial production of Intermediate 3 involves refining processes to ensure high yield and purity. The intermediate can be extracted in solid form, reducing the subsequent impurity removal process and ensuring the quality of the intermediate . The use of recrystallization methods with low-toxicity reagents makes the process safer and more environmentally friendly .
化学反应分析
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
科学研究应用
Intermediate 3 is primarily used in the synthesis of Latamoxef Sodium, which has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of Latamoxef Sodium.
Biology: Studied for its role in the synthesis of antibiotics with broad-spectrum activity.
Medicine: Latamoxef Sodium, synthesized from Intermediate 3, is used to treat various bacterial infections.
Industry: The industrial production of Latamoxef Sodium involves the use of Intermediate 3.
作用机制
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
相似化合物的比较
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar antibacterial spectrum.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness
Intermediate 3 is unique due to its role in the synthesis of Latamoxef Sodium, which has a distinct α-methoxy group at the 7-position of the mother nucleus. This structural feature provides strong resistance to β-lactamase, making it less likely for microorganisms to develop resistance .
属性
分子式 |
C28H24N2O5 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
InChI 键 |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
手性 SMILES |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
规范 SMILES |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


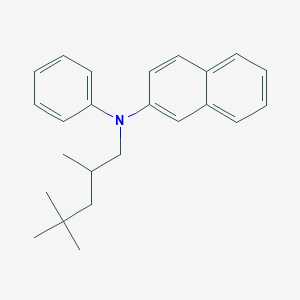
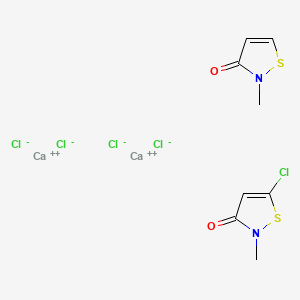
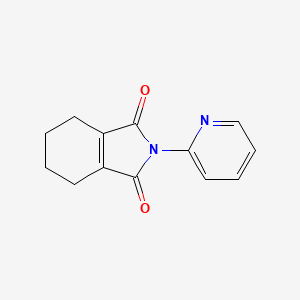
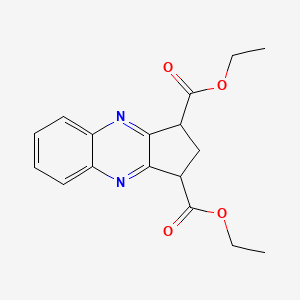


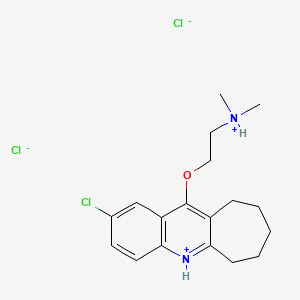

![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
